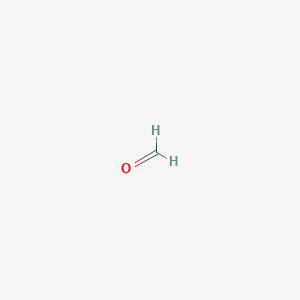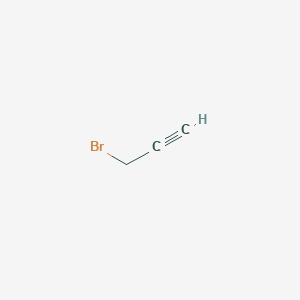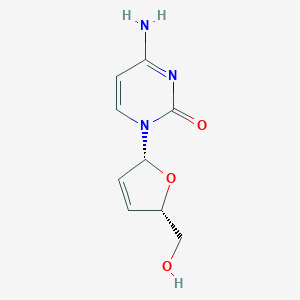![molecular formula C24H16O2 B043328 3-Acetoxydibenz[a,h]anthracene CAS No. 72378-87-1](/img/structure/B43328.png)
3-Acetoxydibenz[a,h]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Acetoxydibenz[a,h]anthracene typically involves the acetylation of dibenz[a,h]anthracene. This can be achieved through a Friedel-Crafts acylation reaction, where dibenz[a,h]anthracene is treated with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete acetylation .
Chemical Reactions Analysis
3-Acetoxydibenz[a,h]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbon by removing the acetoxy group. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of this compound. Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield dibenz[a,h]anthracene-3,4-dione .
Scientific Research Applications
3-Acetoxydibenz[a,h]anthracene has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of polycyclic aromatic hydrocarbons.
Biology: This compound is studied for its interactions with biological systems, particularly its potential carcinogenic effects.
Medicine: Research into its biological activity can provide insights into the mechanisms of carcinogenesis and the development of cancer therapies.
Mechanism of Action
The mechanism of action of 3-Acetoxydibenz[a,h]anthracene involves its interaction with cellular components, leading to the formation of reactive intermediates that can bind to DNA and proteins. These interactions can result in mutations and other cellular damage, contributing to its carcinogenic potential. The molecular targets include DNA, where it forms adducts that can disrupt normal cellular processes .
Comparison with Similar Compounds
3-Acetoxydibenz[a,h]anthracene is similar to other polycyclic aromatic hydrocarbons such as benzo[a]pyrene and dibenz[a,h]anthracene. its unique acetoxy group distinguishes it from these compounds, potentially altering its reactivity and biological activity. Similar compounds include:
Benzo[a]pyrene: Known for its carcinogenic properties and extensive study in environmental chemistry.
Dibenz[a,h]anthracene: The parent compound of this compound, also studied for its carcinogenic effects.
Chrysene: Another polycyclic aromatic hydrocarbon with similar structural features and biological activity.
Properties
IUPAC Name |
naphtho[1,2-b]phenanthren-3-yl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O2/c1-15(25)26-20-10-11-22-17(12-20)8-9-19-13-23-18(14-24(19)22)7-6-16-4-2-3-5-21(16)23/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQDQOSGAXDBMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=CC4=C(C=C3C=C2)C5=CC=CC=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370626 |
Source


|
| Record name | 3-Acetoxydibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72378-87-1 |
Source


|
| Record name | 3-Acetoxydibenz[a,h]anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
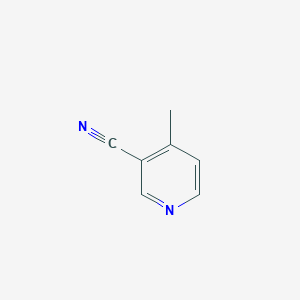
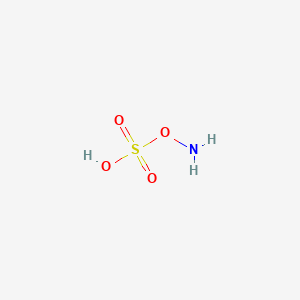
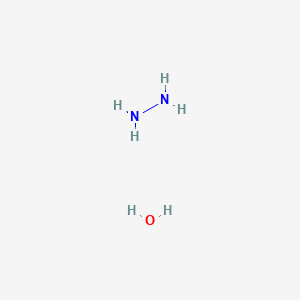
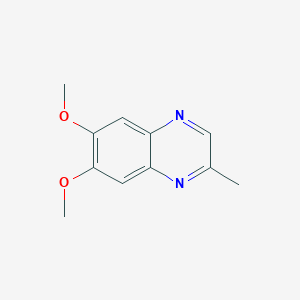
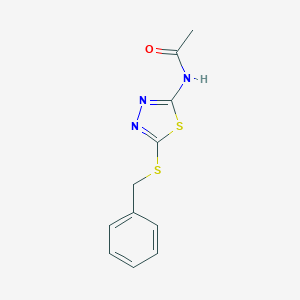
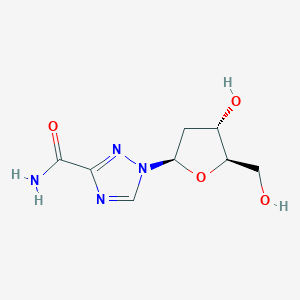
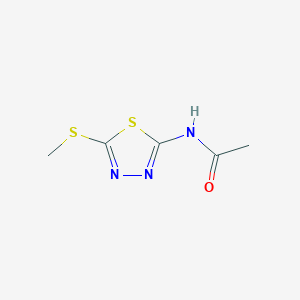
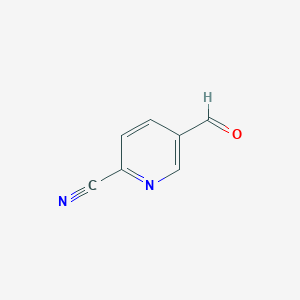
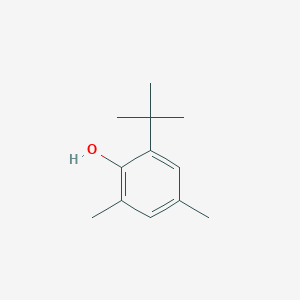
![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)
